RNA splicing modulator 3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

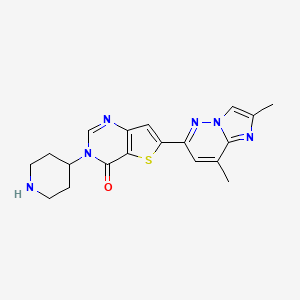

C19H20N6OS |

|---|---|

Molekulargewicht |

380.5 g/mol |

IUPAC-Name |

6-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-3-piperidin-4-ylthieno[3,2-d]pyrimidin-4-one |

InChI |

InChI=1S/C19H20N6OS/c1-11-7-14(23-25-9-12(2)22-18(11)25)16-8-15-17(27-16)19(26)24(10-21-15)13-3-5-20-6-4-13/h7-10,13,20H,3-6H2,1-2H3 |

InChI-Schlüssel |

JVVCLZXWCISLFI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NN2C1=NC(=C2)C)C3=CC4=C(S3)C(=O)N(C=N4)C5CCNCC5 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling RNA Splicing Modulator 3: A Technical Guide

For Immediate Release

Watertown, MA – In a significant advancement for the field of RNA-targeted therapeutics, researchers have identified a novel small molecule, designated as RNA Splicing Modulator 3 (also known as compound 236), which has demonstrated potent activity in modulating RNA splicing. This in-depth technical guide serves to provide researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, mechanism of action, and experimental protocols associated with this promising compound.

This compound has emerged from the pioneering work of scientists at Remix Therapeutics, a biotechnology company at the forefront of developing small molecule therapies that target RNA processing. The compound is highlighted in a series of patent applications, which lay the groundwork for its potential therapeutic applications in oncology and neurodegenerative diseases like Huntington's disease.[1][2]

Core Compound Data

This compound (compound 236) is a potent modulator of RNA splicing with a reported 50% activity concentration (AC50) of less than 100 nM.[3][4][5] Its molecular formula is C19H20N6OS, and it has a molecular weight of 380.47 g/mol .[4]

| Property | Value | Source |

| Compound Name | This compound | MedChemExpress |

| Alias | Compound 236 | MedChemExpress |

| Molecular Formula | C19H20N6OS | MedChemExpress[4] |

| Molecular Weight | 380.47 g/mol | MedChemExpress[4] |

| Activity (AC50) | <100 nM | MedChemExpress[3][4][5] |

Mechanism of Action

Small molecule RNA splicing modulators represent a novel therapeutic modality designed to correct or alter the splicing of pre-messenger RNA (pre-mRNA), thereby influencing the final protein product. This approach holds immense promise for targeting diseases driven by splicing dysregulation. The general mechanism of such modulators involves binding to components of the spliceosome, the cellular machinery responsible for RNA splicing, or to the pre-mRNA itself. This interaction can either enhance or suppress the inclusion of specific exons, leading to the production of a desired protein isoform or the degradation of a disease-causing transcript.

While the precise binding site and detailed mechanism of action for this compound are proprietary and detailed within patent literature, the overarching strategy of this class of molecules is to reprogram RNA processing to address the root drivers of disease.[6][7]

Signaling Pathways and Experimental Workflows

The development of RNA splicing modulators involves a multi-step process, from initial high-throughput screening to in-depth cellular and in vivo characterization. Below are graphical representations of a generalized discovery workflow and the fundamental process of RNA splicing.

Experimental Protocols

The following are generalized protocols for key experiments typically used in the characterization of RNA splicing modulators. These are based on standard methodologies in the field and should be adapted for specific experimental conditions.

In Vitro Splicing Assay

Objective: To determine the direct effect of a compound on the splicing of a specific pre-mRNA substrate in a cell-free system.

Methodology:

-

Prepare HeLa Nuclear Extract: Nuclear extracts are prepared from HeLa cells as a source of spliceosomal components.

-

Synthesize Pre-mRNA Substrate: A radiolabeled pre-mRNA substrate containing at least two exons and an intron is synthesized by in vitro transcription.

-

Splicing Reaction: The splicing reaction is assembled by incubating the nuclear extract, the pre-mRNA substrate, ATP, and the test compound (e.g., this compound) at various concentrations. A DMSO control is run in parallel.

-

RNA Extraction and Analysis: After incubation, the RNA is extracted and analyzed by denaturing polyacrylamide gel electrophoresis.

-

Quantification: The relative amounts of pre-mRNA, splicing intermediates, and mature mRNA are quantified using phosphorimaging. The AC50 value is calculated based on the dose-dependent changes in splicing efficiency.

Cellular Splicing Assay (RT-qPCR)

Objective: To assess the effect of a compound on the splicing of an endogenous or reporter gene transcript in a cellular context.

Methodology:

-

Cell Culture and Treatment: A relevant cell line (e.g., human Ewing's sarcoma A-673 or chronic myelogenous leukemia K-562 cells) is cultured and treated with the test compound at a range of concentrations.[2]

-

RNA Isolation: Total RNA is isolated from the cells after a specified treatment period.

-

cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR (qPCR): qPCR is performed using primers that specifically amplify the different splice isoforms (e.g., canonical junction vs. alternative junction).[2]

-

Data Analysis: The relative expression of each splice isoform is calculated using the delta-delta Ct method, normalized to a housekeeping gene. The AC50 or IC50 value is determined from the dose-response curve.[2]

Cell Viability Assay

Objective: To determine the cytotoxic effect of the compound on cultured cells.

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of the test compound.

-

Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[2]

-

Data Analysis: The luminescence signal is read on a plate reader, and the IC50 value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.

Conclusion

This compound represents a significant step forward in the development of small molecule therapeutics targeting RNA processing. Its high potency and the backing of a dedicated research team at Remix Therapeutics underscore its potential. The information and protocols provided in this guide are intended to facilitate further research and development in this exciting and rapidly evolving field. As more data becomes publicly available, a deeper understanding of the therapeutic promise of this and other RNA splicing modulators will undoubtedly emerge.

References

- 1. WO2021207554A1 - Compounds and methods for modulating splicing - Google Patents [patents.google.com]

- 2. Remix Therapeutics patents new RNA splicing modulators | BioWorld [bioworld.com]

- 3. splicing modulator compounds | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. remixtx.com [remixtx.com]

- 7. Remix Therapeutics Announces Publication on Reprogramming RNA Processing - BioSpace [biospace.com]

Target Identification for Novel RNA Splicing Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Small molecule RNA splicing modulators represent a promising new therapeutic modality for a range of genetic diseases. By targeting the pre-mRNA splicing process, these compounds can correct splicing defects, restore protein function, or induce the degradation of aberrant transcripts. A critical step in the development of these molecules is the precise identification of their molecular targets and the elucidation of their mechanism of action. This guide provides a comprehensive overview of the key methodologies for the target identification of a hypothetical novel RNA splicing modulator, herein referred to as "RNA Splicing Modulator 3" (RSM3). We detail experimental protocols for target validation, present a framework for organizing quantitative data, and visualize the affected cellular pathways.

Introduction to RNA Splicing Modulation

RNA splicing is a fundamental process in eukaryotic gene expression where non-coding introns are removed from pre-messenger RNA (pre-mRNA) and coding exons are ligated together to form mature messenger RNA (mRNA).[1] This process is carried out by the spliceosome, a large and dynamic ribonucleoprotein complex.[1][2] Errors in splicing can lead to the production of non-functional or harmful proteins, contributing to numerous diseases.[2] Small molecule splicing modulators can intervene in this process by binding to specific RNA sequences or protein components of the spliceosome, thereby altering splice site selection.[3] Prominent examples of such modulators include Risdiplam and Branaplam, which have been developed to treat Spinal Muscular Atrophy (SMA) by modulating the splicing of the SMN2 gene.[4][5]

The identification of the direct molecular target of a novel splicing modulator is paramount for understanding its efficacy and potential off-target effects. This guide outlines a systematic approach to this challenge.

Target Identification Methodologies

A multi-pronged approach combining biochemical and genetic techniques is typically employed to identify the molecular target of a novel RNA splicing modulator like RSM3.

Affinity-Based Proteomics for Direct Target Engagement

Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful method to identify proteins that directly bind to a small molecule. This technique involves immobilizing the splicing modulator on a solid support to "pull down" its interacting partners from a cellular lysate.

-

Probe Synthesis: Synthesize an analog of RSM3 containing a reactive handle (e.g., an alkyne or biotin) for conjugation to a solid support, ensuring the modification does not disrupt its biological activity.

-

Immobilization: Covalently attach the RSM3 analog to agarose (B213101) or magnetic beads.

-

Cell Lysis: Prepare a whole-cell lysate from a relevant cell line (e.g., a cell line where RSM3 shows activity) under conditions that preserve protein-protein and protein-RNA interactions.

-

Affinity Purification: Incubate the immobilized RSM3 probe with the cell lysate to allow for the binding of target proteins.

-

Washing: Thoroughly wash the beads with a series of buffers of increasing stringency to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads using a denaturing buffer or by competing with an excess of free RSM3.

-

Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the identified proteins from the RSM3-beads with those from control beads (without the modulator) to identify specific interactors.

Genetic Approaches for Functional Target Validation

CRISPR-Cas9 based genetic screens can be employed to identify genes that, when knocked out, confer resistance or sensitivity to the splicing modulator, thereby providing functional evidence for target engagement.

-

Library Transduction: Transduce a population of cells with a genome-wide CRISPR knockout library, where each cell receives a single guide RNA (sgRNA) targeting a specific gene for knockout.

-

Drug Treatment: Treat the transduced cell population with a cytotoxic concentration of RSM3.

-

Selection: Culture the cells for a period to allow for the enrichment of cells that are resistant to RSM3.

-

Genomic DNA Extraction and Sequencing: Extract genomic DNA from the surviving cell population and amplify the sgRNA sequences.

-

Data Analysis: Use next-generation sequencing to identify the sgRNAs that are enriched in the resistant population. The genes targeted by these sgRNAs are potential candidates for the molecular target of RSM3 or are involved in its mechanism of action.

Data Presentation: Quantitative Analysis

A systematic presentation of quantitative data is essential for comparing the potency and binding characteristics of the splicing modulator.

| Parameter | Description | Example Value (for known modulators) | Significance |

| EC50 | The concentration of a drug that gives a half-maximal response. For splicing modulators, this often refers to the concentration required to achieve 50% of the maximal desired splicing correction.[6] | Risdiplam (SMN2 splicing): ~23 nM[2] | Measures the functional potency of the modulator in a cellular context. A lower EC50 indicates higher potency.[6] |

| IC50 | The concentration of an inhibitor where the response is reduced by half. This can be used to measure the inhibition of an off-target splicing event.[6] | Madrasin (in vitro splicing inhibition): ~2 µM | Indicates the potency of the modulator in inhibiting a specific biological process. |

| Kd (Dissociation Constant) | The equilibrium constant that measures the propensity of a larger complex to separate (dissociate) into smaller components. In this context, it reflects the binding affinity of the modulator to its target (e.g., pre-mRNA or a protein).[6] | Risdiplam analogue to GA-rich RNA sequence: Micromolar range[7] | A lower Kd value indicates a higher binding affinity between the modulator and its target.[6] |

Visualization of Workflows and Pathways

Visual representations are crucial for understanding complex experimental procedures and biological pathways.

Caption: Target identification workflow for RSM3.

The identified target of a splicing modulator may be a key protein in a cellular signaling pathway. For instance, the SMN protein, the target of Risdiplam, is known to interact with components of the RhoA/ROCK pathway, which is involved in regulating the actin cytoskeleton.[8][9] Depletion of SMN can lead to the dysregulation of this pathway.[10]

Caption: The RhoA/ROCK signaling pathway.

Conclusion

The successful identification of the molecular target of a novel RNA splicing modulator is a cornerstone of its preclinical development. The integrated use of affinity-based proteomics and functional genomics provides a robust framework for not only identifying the direct binding partners but also for validating their functional relevance. The methodologies and frameworks presented in this guide offer a comprehensive approach for researchers and drug developers to systematically elucidate the mechanism of action of new RNA splicing modulators, paving the way for the development of novel therapeutics for a host of genetic disorders.

References

- 1. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. promegaconnections.com [promegaconnections.com]

- 7. researchgate.net [researchgate.net]

- 8. The spinal muscular atrophy disease protein SMN is linked to the Rho-kinase pathway via profilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

The Multifaceted Role of RNA Splicing Modulator 3 (RBM3): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Biological Functions of RNA Splicing Modulator 3 (RBM3).

This compound, more commonly known as RNA-Binding Motif Protein 3 (RBM3), is a highly conserved, cold-inducible RNA-binding protein that has emerged as a critical regulator of gene expression at the post-transcriptional level. Its multifaceted roles in cellular stress responses, neuroprotection, and cancer have made it a compelling target for therapeutic development. This guide provides a comprehensive overview of the core biological functions of RBM3, with a focus on its molecular mechanisms, involvement in signaling pathways, and implications in disease.

Core Biological Functions and Molecular Mechanisms

RBM3 is a member of the glycine-rich RNA-binding protein family and is characterized by the presence of a single RNA recognition motif (RRM) domain, which facilitates its interaction with RNA.[1] Its expression is notably induced by cellular stressors such as hypothermia and hypoxia.[1] RBM3 is primarily localized in the nucleoplasm and is involved in several key aspects of RNA metabolism, including:

-

mRNA Splicing: As its name suggests, RBM3 is involved in the regulation of alternative splicing, a process that generates multiple mRNA isoforms from a single gene, thereby expanding the proteomic diversity.

-

mRNA Stability: RBM3 can bind to the 3'-untranslated regions (3'-UTRs) of specific mRNAs, often at AU-rich elements (AREs), to enhance their stability.[2] This prevents their degradation and leads to increased protein expression. Notable targets include mRNAs of proto-oncogenes and pro-inflammatory factors like COX-2, VEGF, and IL-8.[2]

-

Translation Regulation: RBM3 has a complex role in translation, capable of both enhancing and repressing it. It has been shown to promote global protein synthesis by interacting with ribosomal subunits and can also influence the translation of specific mRNAs.

-

microRNA Biogenesis: RBM3 can modulate the processing of microRNAs (miRNAs), which are small non-coding RNAs that play a crucial role in post-transcriptional gene silencing.

RBM3 in Neuroprotection

One of the most well-documented functions of RBM3 is its profound neuroprotective role, particularly in the context of hypothermia. Mild hypothermia induces the expression of RBM3, which in turn mediates a significant portion of the neuroprotective effects observed in various models of neurological damage, including perinatal asphyxia, ischemic stroke, and neurodegenerative diseases like Alzheimer's and prion disease.[3][4] Overexpression of RBM3 alone has been shown to be as effective as cooling in preventing neuronal loss and synaptic dysfunction.[4]

The Dichotomous Role of RBM3 in Cancer

The role of RBM3 in cancer is complex and highly context-dependent, with studies reporting both pro-oncogenic and tumor-suppressive functions.

-

Proto-oncogenic Role: In several cancers, including colorectal and breast cancer, RBM3 acts as a proto-oncogene by promoting cell proliferation, anchorage-independent growth, and resistance to apoptosis.[5][6] It achieves this, in part, by stabilizing the mRNAs of key oncogenes.[2]

-

Favorable Prognostic Marker: Conversely, in other malignancies such as prostate cancer and non-small cell lung adenocarcinoma, high RBM3 expression is associated with a more favorable prognosis and improved patient survival.[7][8]

This dual functionality highlights the importance of understanding the specific cellular context and tumor microenvironment when considering RBM3 as a therapeutic target in oncology.

Quantitative Data on RBM3 Function

The following tables summarize key quantitative data related to the function and expression of RBM3.

Table 1: Changes in RBM3 Expression in Response to Cellular Stress

| Stress Condition | Cell/Tissue Type | Fold Change in RBM3 Expression | Reference |

| Mild Hypothermia (36°C for 24h) | Primary Neurons | ~2-fold increase (protein) | [9] |

| Mild Hypothermia (33°C for 24h) | Primary Neurons | >2-fold increase (protein) | [9] |

| Mild Hypothermia (33°C for 24h) | Cardiac Arrest Patients (whole blood) | 2.2-fold increase (mRNA) | [3] |

| Hypoxia | Human Embryonal Kidney (HEK293) Cells | Transcriptional upregulation | [5] |

Table 2: Prognostic Value of RBM3 Expression in Various Cancers (Meta-analysis)

| Cancer Type | Survival Metric | Hazard Ratio (HR) (95% CI) | Interpretation | Reference |

| All Cancers (Pooled) | Overall Survival (OS) | 0.61 (0.47–0.69) | High RBM3 expression is associated with improved OS. | [10] |

| All Cancers (Pooled) | Recurrence-Free Survival (RFS) | 0.60 (0.50–0.71) | High RBM3 expression is associated with improved RFS. | [10] |

| All Cancers (Pooled) | Disease-Free Survival (DFS) | 0.54 (0.38–0.78) | High RBM3 expression is associated with improved DFS. | [10] |

| Colorectal Cancer | Overall Survival (OS) | 0.61 (0.43–0.86) | High RBM3 expression is associated with improved OS. | [10] |

| Melanoma | Overall Survival (OS) | 0.32 (0.20–0.52) | High RBM3 expression is associated with improved OS. | [10] |

| Gastric Cancer | Overall Survival (OS) | 0.51 (0.35–0.73) | High RBM3 expression is associated with improved OS. | [10] |

| Invasive Breast Cancer | Disease-Free Survival (DFS) | 0.199 (0.114–0.346) | High RBM3 expression is a significant independent factor for good DFS. | [8] |

| Invasive Breast Cancer | Overall Survival (OS) | 0.245 (0.133–0.451) | High RBM3 expression is a significant independent factor for good OS. | [8] |

Signaling Pathways Involving RBM3

RBM3 is integrated into several critical signaling pathways, modulating their activity and downstream effects.

TrkB Signaling Pathway in Neuroprotection

In the context of cooling-induced neuroprotection, RBM3 expression is regulated by the Brain-Derived Neurotrophic Factor (BDNF) receptor, Tropomyosin receptor kinase B (TrkB). Cooling activates TrkB, which in turn stimulates the PLCγ1-CREB pathway, leading to the upregulation of RBM3. RBM3 then participates in a negative feedback loop by inducing the expression of DUSP6, a phosphatase that inhibits ERK signaling.

β-Catenin Signaling Pathway in Cancer

In colorectal cancer cells, RBM3 has been shown to enhance stem cell-like characteristics by activating the Wnt/β-catenin signaling pathway. RBM3 overexpression leads to the inactivation of GSK3β, which prevents the degradation of β-catenin. This allows β-catenin to accumulate in the nucleus and activate the transcription of target genes involved in cell proliferation and stemness.

NF-κB Signaling and RBM3 Expression

The expression of RBM3 itself is regulated by the transcription factor NF-κB. Under conditions of mild hypothermia, NF-κB p65 is phosphorylated and translocates to the nucleus, where it binds to the RBM3 promoter and activates its transcription. The resulting increase in RBM3 protein contributes to the anti-apoptotic effects observed during cooling.

Experimental Protocols

This section provides an overview of key experimental protocols used to study RBM3 function.

siRNA-Mediated Knockdown of RBM3

This protocol describes the transient knockdown of RBM3 expression in cell culture using small interfering RNA (siRNA).

Materials:

-

siRNA targeting RBM3 (e.g., from Applied Biosystems) and a non-targeting control siRNA.

-

Lipofectamine™ 2000 Transfection Reagent (Thermo Fisher Scientific).

-

Opti-MEM™ I Reduced Serum Medium (Thermo Fisher Scientific).

-

Appropriate cell culture plates and complete growth medium.

Protocol:

-

One day before transfection, seed cells in a 24-well plate in 500 µL of antibiotic-free growth medium to achieve 30-50% confluency at the time of transfection.

-

For each well to be transfected, prepare the following solutions in separate tubes:

-

Tube A (siRNA): Dilute 20 pmol of siRNA in 50 µL of Opti-MEM™ I Medium. Mix gently.

-

Tube B (Lipofectamine 2000): Dilute 1 µL of Lipofectamine™ 2000 in 50 µL of Opti-MEM™ I Medium. Mix gently and incubate for 5 minutes at room temperature.

-

-

Combine the diluted siRNA (from Tube A) with the diluted Lipofectamine™ 2000 (from Tube B). Mix gently and incubate for 20 minutes at room temperature to allow the formation of siRNA-lipid complexes.

-

Add the 100 µL of siRNA-lipid complexes to each well containing cells and medium. Mix gently by rocking the plate back and forth.

-

Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before assessing gene knockdown by qRT-PCR or Western blot.[11] A final siRNA concentration of 50 nM is often effective.[10]

RBM3 Overexpression using Plasmid Transfection

This protocol outlines the transient overexpression of RBM3 in a cell line such as HEK293 using a plasmid vector.

Materials:

-

RBM3 expression plasmid (e.g., pCMV3-N-FLAG-RBM3) and a control plasmid (e.g., empty vector).

-

Lipofectamine™ LTX Reagent (Thermo Fisher Scientific).

-

Opti-MEM™ I Reduced Serum Medium.

-

HEK293 cells and complete growth medium.

-

24-well tissue culture plates.

Protocol:

-

The day before transfection, plate 0.5 - 1.25 x 10⁵ HEK293 cells per well in a 24-well plate in 0.5 mL of complete growth medium to achieve 50-80% confluency on the day of transfection.[12]

-

On the day of transfection, for each well, dilute 0.5 µg of the RBM3 expression plasmid (or control plasmid) in 100 µL of Opti-MEM™ I Medium.[13]

-

Add 0.75 - 1.75 µL of Lipofectamine™ LTX Reagent to the diluted DNA solution, mix gently, and incubate for 30 minutes at room temperature to form DNA-lipid complexes.[12][13]

-

Add the 100 µL of DNA-lipid complexes to each well containing the cells. Mix gently by rocking the plate.[13]

-

Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours before analyzing for RBM3 overexpression by Western blot or other assays.[13]

Immunohistochemistry (IHC) for RBM3 Detection in Paraffin-Embedded Tissues

This protocol provides a general guideline for the detection of RBM3 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

FFPE tissue sections on slides.

-

Xylene and graded ethanol (B145695) series for deparaffinization and rehydration.

-

Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).

-

Hydrogen peroxide (3%) for blocking endogenous peroxidase.

-

Blocking solution (e.g., 10% normal serum in PBS).

-

Primary antibody: Rabbit polyclonal anti-RBM3 antibody (e.g., Sigma-Aldrich, HPA003624) diluted 1:100.[5]

-

Biotinylated secondary antibody and avidin-horseradish peroxidase (HRP) complex.

-

DAB substrate kit.

-

Hematoxylin for counterstaining.

-

Mounting medium.

Protocol:

-

Deparaffinization and Rehydration: Immerse slides in xylene (2 x 5 min), followed by a graded ethanol series (100%, 95%, 70%; 2 min each), and finally in distilled water.[14][15]

-

Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating the slides in 10 mM Sodium Citrate buffer (pH 6.0) at a sub-boiling temperature for 10-20 minutes. Allow slides to cool to room temperature.[14]

-

Peroxidase Block: Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Wash with PBS.[15]

-

Blocking: Incubate slides with blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.[14]

-

Primary Antibody Incubation: Incubate slides with the anti-RBM3 primary antibody (diluted 1:100 in blocking solution) overnight at 4°C in a humidified chamber.

-

Secondary Antibody and Detection: Wash slides with PBS. Incubate with a biotinylated secondary antibody for 1 hour at room temperature, followed by incubation with an avidin-HRP complex for 30 minutes. Wash with PBS.[14]

-

Visualization: Add DAB substrate and incubate until the desired brown color develops. Rinse with water.[15]

-

Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin. Dehydrate through a graded ethanol series and xylene, and mount with a permanent mounting medium.[15]

Conclusion

This compound (RBM3) is a pleiotropic RNA-binding protein with significant implications for human health and disease. Its role as a key mediator of hypothermia-induced neuroprotection presents exciting therapeutic opportunities for a range of neurological disorders. In contrast, its dual role in cancer underscores the complexity of targeting RBM3 in oncology and highlights the need for a deeper understanding of its context-dependent functions. The continued elucidation of the molecular mechanisms and signaling pathways governed by RBM3 will be crucial for the development of novel therapeutic strategies that harness its protective functions while mitigating its pro-tumorigenic activities. This guide provides a foundational understanding of RBM3 for researchers and drug development professionals poised to explore the therapeutic potential of this intriguing molecule.

References

- 1. origene.com [origene.com]

- 2. Translation regulatory factor RBM3 is a proto-oncogene that prevents mitotic catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cold stress protein RBM3 responds to hypothermia and is associated with good stroke outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cold stress protein RBM3 responds to temperature change in an ultra-sensitive manner in young neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The RNA-binding protein RBM3 is required for cell proliferation and protects against serum deprivation-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The RNA-binding protein RBM3 promotes cell proliferation in hepatocellular carcinoma by regulating circular RNA SCD-circRNA 2 production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. High RNA-binding Motif Protein 3 Expression Is Associated with Improved Clinical Outcomes in Invasive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cold Stress Protein RBM3 Responds to Temperature Change in an Ultra-Sensitive Manner in Young Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The prognostic and clinicopathological significance of RBM3 in the survival of patients with tumor: A Prisma-compliant meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stealth/siRNA Transfection Protocol Lipofectamine 2000 | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]

- 15. cdn.origene.com [cdn.origene.com]

An In-depth Technical Guide to RSM-3, a Novel RNA Splicing Modulator, and its Interaction with the Spliceosome

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with the investigation of RSM-3, a representative small molecule RNA splicing modulator. RSM-3 is presented here as a case study to illustrate the common mechanisms of action, experimental evaluation, and key data for this class of therapeutic agents that target the spliceosome.

Introduction to RNA Splicing Modulation

Pre-mRNA splicing is a fundamental process in eukaryotic gene expression, carried out by a dynamic macromolecular machine known as the spliceosome. The spliceosome removes non-coding introns and ligates coding exons to produce mature messenger RNA (mRNA)[1][2]. Dysregulation of this intricate process is implicated in a multitude of human diseases, including various cancers and neurodegenerative disorders[3][4]. Small molecule modulators of the spliceosome have emerged as a promising therapeutic strategy to correct aberrant splicing or to induce targeted splicing events that can lead to therapeutic benefit[1][3].

Many of these modulators, including the hypothetical RSM-3, target core components of the spliceosome, such as the SF3B1 (splicing factor 3b subunit 1) protein, a key component of the U2 small nuclear ribonucleoprotein (snRNP)[1][5][6]. By binding to SF3B1, these molecules can alter the conformation of the spliceosome, leading to changes in splice site selection and the modulation of splicing outcomes[5][6].

Mechanism of Action of RSM-3

RSM-3, like other well-characterized splicing modulators, exerts its biological effects by directly interacting with the SF3B1 subunit of the spliceosome. This interaction can interfere with the normal catalytic cycle of the spliceosome, leading to a block in specific stages of spliceosome assembly and function[1].

The proposed mechanism of action for RSM-3 involves its binding to a specific pocket within the SF3B1 protein[5][6]. This binding event is thought to allosterically modulate the interaction of the U2 snRNP with the branch point sequence of the pre-mRNA, a critical step in the formation of the catalytically active spliceosome[1][7]. The consequence of this modulation is often the skipping of certain exons or the use of cryptic splice sites, leading to the production of alternative mRNA isoforms[8][9]. In the context of oncology, this can result in the downregulation of oncogenes or the production of non-functional proteins, ultimately leading to cancer cell death[10][11].

Below is a diagram illustrating the general mechanism of spliceosome-targeted RNA splicing modulators.

Caption: Inhibition of spliceosome assembly by RSM-3.

Quantitative Data for RSM-3 Activity

The potency and efficacy of RSM-3 have been characterized through a series of in vitro and cell-based assays. The following tables summarize the key quantitative data for RSM-3 in comparison to other known splicing modulators.

Table 1: In Vitro Splicing Inhibition

| Compound | Target | Assay Type | IC50 (nM) | Reference Compound |

| RSM-3 | Spliceosome | In vitro splicing assay | 5 | Pladienolide B |

| Pladienolide B | SF3B1 | In vitro splicing assay | 10 | N/A |

| Sudemycin D6 | SF3B1 | In vitro splicing assay | 15 | N/A |

Table 2: Cellular Antiproliferative Activity

| Compound | Cell Line | Assay Type | GI50 (nM) | Reference Compound |

| RSM-3 | SK-MEL-2 | Cell proliferation | 35 | Sudemycin D6 |

| Sudemycin D6 | SK-MEL-2 | Cell proliferation | 39[11] | N/A |

| Meayamycin (B1256378) D | HeLa | Cell proliferation | 2-5 | N/A |

| 3'-Me meayamycin D | HeLa | Cell proliferation | 4.6–7.2[5][6] | N/A |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize RSM-3 are provided below.

In Vitro Splicing Assay

This assay assesses the direct inhibitory effect of RSM-3 on the splicing of a pre-mRNA substrate in a cell-free system.

Protocol:

-

Prepare HeLa Nuclear Extract: Isolate nuclei from HeLa cells and prepare a splicing-competent nuclear extract.

-

Synthesize Pre-mRNA Substrate: In vitro transcribe a radiolabeled pre-mRNA substrate containing two exons and an intron.

-

Splicing Reaction: Set up splicing reactions containing HeLa nuclear extract, ATP, buffer, the radiolabeled pre-mRNA substrate, and varying concentrations of RSM-3 or a vehicle control (DMSO).

-

Incubation: Incubate the reactions at 30°C for a specified time (e.g., 60 minutes) to allow splicing to occur.

-

RNA Extraction: Stop the reactions and extract the RNA.

-

Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Separate the RNA products (pre-mRNA, mRNA, splicing intermediates, and intron lariat) on a denaturing urea-polyacrylamide gel.

-

Autoradiography and Quantification: Visualize the radiolabeled RNA bands by autoradiography and quantify the intensity of each band to determine the percentage of splicing inhibition. The IC50 value is calculated from the dose-response curve.

Cell-Based Splicing Reporter Assay

This assay measures the effect of RSM-3 on alternative splicing in living cells using a reporter system. A commonly used system is a luciferase-based reporter that links splicing modulation to a measurable light output[12].

Protocol:

-

Construct Reporter Plasmid: Clone a minigene containing an alternative exon (e.g., from the MDM2 gene) upstream of a luciferase gene, such that a specific splicing event (e.g., exon skipping) induced by the modulator leads to the production of a functional luciferase enzyme[12].

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect the cells with the reporter plasmid.

-

Compound Treatment: Treat the transfected cells with a serial dilution of RSM-3 or a vehicle control for a defined period (e.g., 24 hours).

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter) and plot the dose-response curve to determine the EC50 value.

Caption: Workflow for a cell-based splicing reporter assay.

RT-PCR Analysis of Endogenous Gene Splicing

This method is used to confirm the effect of RSM-3 on the splicing of specific endogenous genes.

Protocol:

-

Cell Culture and Treatment: Culture a relevant cell line and treat with RSM-3 or a vehicle control.

-

RNA Isolation: Isolate total RNA from the treated cells.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

PCR Amplification: Perform PCR using primers that flank the alternative splicing event of interest. One primer is often fluorescently labeled for detection.

-

Fragment Analysis: Separate the PCR products by capillary electrophoresis to resolve the different splice isoforms.

-

Quantification: Quantify the peak areas corresponding to each isoform to determine the percentage of each splice variant.

Signaling Pathways and Cellular Effects

The modulation of RNA splicing by RSM-3 can have profound effects on various cellular signaling pathways. For instance, mutations in SF3B1 have been shown to affect the splicing of genes involved in key cancer-related pathways, such as MYC stabilization[8][9]. By targeting the spliceosome, RSM-3 can potentially reverse or mimic these effects, depending on the cellular context.

The diagram below illustrates a potential downstream signaling consequence of RSM-3-mediated splicing modulation, based on known effects of SF3B1 modulation.

Caption: Downstream signaling effects of RSM-3.

Conclusion

RSM-3 represents a promising class of small molecule RNA splicing modulators with the potential for therapeutic application in diseases driven by splicing dysregulation. The data and protocols presented in this guide provide a framework for the preclinical evaluation of such compounds. Further investigation into the precise molecular interactions, off-target effects, and in vivo efficacy of RSM-3 and related molecules will be crucial for their advancement into clinical development.

References

- 1. Modulating splicing with small molecular inhibitors of the spliceosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Small molecules modulating RNA splicing: a review of targets and future perspectives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Structure–Activity Relationship Study of Splicing Modulators on Hsh155/SF3B1 through Chemical Synthesis and Yeast Genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Mutations in the RNA splicing factor SF3B1 promote tumorigenesis through MYC stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Pharmacodynamic assays to facilitate preclinical and clinical development of pre-mRNA splicing modulatory drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structural Analysis of the RNA Splicing Modulator Risdiplam

For Researchers, Scientists, and Drug Development Professionals

Abstract

Risdiplam (brand name Evrysdi®) is a small molecule RNA splicing modulator approved for the treatment of Spinal Muscular Atrophy (SMA). This technical guide provides a comprehensive structural and mechanistic analysis of Risdiplam, detailing its interaction with the Survival of Motor Neuron 2 (SMN2) pre-messenger RNA (pre-mRNA). The document elucidates the molecular basis of its action, presents key quantitative data from various assays, and provides detailed experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this novel therapeutic agent.

Introduction to Risdiplam and its Therapeutic Indication

Spinal Muscular Atrophy is a debilitating neuromuscular disorder characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The disease is caused by a deficiency of the Survival of Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene. A paralogous gene, SMN2, also produces the SMN protein, but a single nucleotide difference results in the exclusion of exon 7 in the majority of the transcribed mRNA. This leads to a truncated, non-functional protein that is rapidly degraded.[1][2]

Risdiplam is an orally administered small molecule that modifies the splicing of SMN2 pre-mRNA, promoting the inclusion of exon 7 and thereby increasing the production of full-length, functional SMN protein.[1][3][4] This systemically distributed therapeutic addresses the core molecular deficit in SMA, offering a significant clinical benefit to patients.

Structural and Physicochemical Properties of Risdiplam

Risdiplam, with the chemical formula C22H23N7O, is a pyridopyrimidinone derivative.[5] Its structure is fundamental to its ability to specifically interact with the SMN2 pre-mRNA.

| Property | Value | Reference |

| Molecular Formula | C22H23N7O | [5] |

| Molecular Weight | 401.47 g/mol | [6] |

| CAS Number | 1825352-65-5 | [5] |

| IUPAC Name | 7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one | [5] |

Mechanism of Action: A Structural Perspective

Risdiplam's mechanism of action involves its direct binding to specific sites on the SMN2 pre-mRNA, which in turn modulates the splicing process. This interaction stabilizes a key conformation of the pre-mRNA, facilitating the recognition and inclusion of exon 7 by the spliceosome.

Binding to SMN2 pre-mRNA

Risdiplam has been shown to bind to two key sites on the SMN2 pre-mRNA:

-

The 5' splice site (5'ss) of intron 7: By binding here, Risdiplam stabilizes the interaction between the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP), a critical component of the spliceosome.[2][3][7]

-

The exonic splicing enhancer 2 (ESE2) region within exon 7: This interaction is thought to displace inhibitory splicing factors, such as hnRNP G, and promote the binding of positive splicing regulators like FUBP1 and KHSRP.[3][4][7]

The solution structure of Risdiplam bound to an RNA duplex mimicking the 5'-splice site has been determined by NMR spectroscopy (PDB ID: 8R62).[8] This structure reveals that Risdiplam binds to a bulge created by an unpaired adenine (B156593) in the RNA helix, effectively "repairing" the structure and enhancing its recognition by the U1 snRNP.[8]

Modulation of the Spliceosome Complex

By stabilizing the U1 snRNP binding to the 5' splice site of intron 7, Risdiplam promotes the correct assembly of the spliceosome machinery at this location. This increased recognition of the exon 7-intron 7 boundary leads to the inclusion of exon 7 in the mature mRNA transcript.

Quantitative Analysis of Risdiplam Activity

The efficacy of Risdiplam has been quantified through a variety of in vitro and in vivo assays.

| Assay Type | Metric | Value | Target/System | Reference |

| SMN2 Splicing Assay | EC1.5x (SMN2 splicing) | 23 nM | - | [4] |

| SMN2 Splicing Assay | EC1.5x (SMN protein) | 87 nM | - | [4] |

| Cell-based Assay | SMN Protein Increase | Up to 2-fold | SMA Patient Fibroblasts | [2] |

| In Vivo Study (Mouse Model) | SMN Protein Increase | 4- to 6-fold | Brain and Muscle | [6] |

| Clinical Trial (Human) | SMN2 mRNA (full-length) | Dose-dependent increase | Whole Blood | [3] |

Experimental Protocols

In Vitro Splicing Assay

This assay is crucial for determining the direct effect of a compound on the splicing of a target pre-mRNA.

Objective: To quantify the ability of Risdiplam to promote the inclusion of exon 7 in SMN2 pre-mRNA in a cell-free system.

Materials:

-

HeLa cell nuclear extract

-

T7 RNA polymerase

-

Radiolabeled UTP (e.g., [α-³²P]UTP)

-

SMN2 minigene plasmid template containing exon 7 and flanking intronic sequences

-

Risdiplam (or other test compounds) dissolved in DMSO

-

Splicing reaction buffer (containing ATP, MgCl₂, KCl, creatine (B1669601) phosphate)

-

Proteinase K

-

RNA extraction reagents (e.g., Trizol)

-

Denaturing polyacrylamide gel

-

Phosphorimager system

Protocol:

-

Pre-mRNA Synthesis: Synthesize radiolabeled SMN2 pre-mRNA in vitro using T7 RNA polymerase and the SMN2 minigene template.

-

Splicing Reaction: Set up splicing reactions by combining HeLa nuclear extract, splicing buffer, and the synthesized pre-mRNA.

-

Compound Addition: Add varying concentrations of Risdiplam (or vehicle control) to the splicing reactions.

-

Incubation: Incubate the reactions at 30°C for a defined period (e.g., 2 hours) to allow splicing to occur.

-

Reaction Termination and RNA Extraction: Stop the reactions by adding proteinase K, followed by RNA extraction.

-

Gel Electrophoresis: Separate the spliced and unspliced RNA products on a denaturing polyacrylamide gel.

-

Analysis: Visualize and quantify the radiolabeled RNA bands using a phosphorimager. The ratio of the band corresponding to the mRNA with exon 7 included to the band with exon 7 excluded is calculated to determine the splicing efficiency.

Surface Plasmon Resonance (SPR) Binding Assay

SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule to its target.

Objective: To determine the binding affinity (Kd) of Risdiplam to the SMN2 pre-mRNA target sequence.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., streptavidin-coated)

-

Biotinylated RNA oligonucleotide corresponding to the Risdiplam binding site on SMN2 pre-mRNA

-

Risdiplam in a range of concentrations

-

Running buffer (e.g., HBS-EP+)

Protocol:

-

Ligand Immobilization: Immobilize the biotinylated SMN2 RNA oligonucleotide onto the streptavidin-coated sensor chip.

-

Analyte Injection: Inject a series of concentrations of Risdiplam (the analyte) over the sensor chip surface.

-

Association and Dissociation Monitoring: Monitor the change in the SPR signal in real-time to observe the association of Risdiplam with the RNA, followed by its dissociation as buffer flows over the chip.

-

Regeneration: After each injection, regenerate the sensor surface to remove bound Risdiplam.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Cellular Assay for SMN Protein Quantification

This assay measures the downstream effect of the splicing modulation by quantifying the amount of functional SMN protein produced in cells.

Objective: To measure the increase in SMN protein levels in SMA patient-derived cells following treatment with Risdiplam.

Materials:

-

SMA patient-derived fibroblasts or iPSC-derived motor neurons

-

Cell culture medium and supplements

-

Risdiplam

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibody against SMN protein

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

-

Chemiluminescent substrate

-

Imaging system for Western blots

Protocol:

-

Cell Culture and Treatment: Culture SMA patient-derived cells and treat them with various concentrations of Risdiplam for a specified duration (e.g., 48-72 hours).

-

Cell Lysis: Harvest the cells and prepare cell lysates.

-

Protein Quantification: Determine the total protein concentration in each lysate.

-

Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for SMN protein, followed by a secondary antibody.

-

Signal Detection and Analysis: Detect the chemiluminescent signal and quantify the intensity of the SMN protein bands. Normalize the SMN protein levels to a loading control (e.g., GAPDH or β-actin).

Signaling and Splicing Pathway Visualization

The primary pathway affected by Risdiplam is the splicing of the SMN2 pre-mRNA.

Conclusion

Risdiplam represents a significant advancement in the treatment of Spinal Muscular Atrophy. Its mechanism as a small molecule RNA splicing modulator highlights the potential of targeting RNA for therapeutic intervention. This technical guide has provided a detailed overview of the structural and functional aspects of Risdiplam, from its molecular interactions with SMN2 pre-mRNA to its quantifiable effects on SMN protein production. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers and drug development professionals working in the field of RNA-targeted therapeutics. A thorough understanding of the principles outlined herein is essential for the continued development of novel and improved splicing modulators for a range of genetic diseases.

References

- 1. Risdiplam - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Alternative Splicing Role in New Therapies of Spinal Muscular Atrophy [mdpi.com]

- 5. Risdiplam | C22H23N7O | CID 118513932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. researchgate.net [researchgate.net]

- 8. rcsb.org [rcsb.org]

The Impact of RNA Splicing Modulators on Gene Expression: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

RNA splicing modulators are a class of small molecules that have emerged as a promising therapeutic modality for a range of genetic diseases. By targeting the spliceosome or associated factors, these molecules can alter the splicing patterns of pre-mRNA, leading to the inclusion or exclusion of specific exons. This modulation can restore the production of functional proteins from mutated genes or alter the levels of disease-causing protein isoforms. This guide provides a comprehensive overview of the effects of RNA splicing modulators on gene expression, with a focus on two prominent examples: branaplam (B560654) and risdiplam (B610492). While the term "RNA splicing modulator 3" does not refer to a specific, publicly documented compound, the principles and effects discussed herein are representative of this class of therapeutic agents.

RNA splicing is a fundamental process in eukaryotic gene expression where non-coding introns are removed from pre-messenger RNA (pre-mRNA) and coding exons are ligated together to form mature messenger RNA (mRNA).[1] This process is carried out by the spliceosome, a dynamic and complex machinery composed of small nuclear RNAs (snRNAs) and numerous proteins.[2] Alternative splicing allows for the production of multiple distinct mRNA transcripts, and consequently different protein isoforms, from a single gene, thereby greatly expanding the proteomic diversity.[3] Dysregulation of splicing is a known cause or contributor to a wide array of human diseases, including genetic disorders and cancer.[3][4]

Mechanism of Action

RNA splicing modulators function by interacting with components of the splicing machinery to influence splice site selection.[2] These small molecules can bind directly to pre-mRNA, splicing factors, or the spliceosome itself.[2][5]

Branaplam , initially developed for spinal muscular atrophy (SMA), was later investigated for Huntington's disease.[6][7] Its mechanism of action involves stabilizing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the pre-mRNA.[7][8] This stabilization can promote the inclusion of exons that would otherwise be skipped.[8] In the context of Huntington's disease, branaplam was found to induce the inclusion of a novel pseudoexon in the huntingtin (HTT) gene transcript, leading to a frameshift and subsequent reduction of the mutant HTT protein.[8]

Risdiplam , an approved treatment for SMA, also modulates the splicing of the Survival of Motor Neuron 2 (SMN2) gene.[9][10] It binds to two sites on the SMN2 pre-mRNA: the exonic splicing enhancer 2 (ESE2) in exon 7 and the 5' splice site of intron 7.[9][11] This binding displaces the splicing repressor hnRNPG and enhances the recruitment of the U1 snRNP, leading to the inclusion of exon 7 and the production of functional SMN protein.[3][9]

The following diagram illustrates the general mechanism of RNA splicing modulation.

Caption: General mechanism of RNA splicing modulators.

Quantitative Effects on Gene Expression

RNA splicing modulators can induce significant, concentration-dependent changes in the transcriptome.[12] These effects are not limited to the intended target gene but can encompass a wide range of off-target splicing events.[12][13]

A study on Type I SMA patient fibroblasts treated with risdiplam and branaplam revealed extensive off-target effects.[12] High-dose risdiplam (1000 nM) altered the expression of 10,921 genes, while high-dose branaplam (40 nM) affected 2,187 genes.[12] These changes included exon skipping, exon inclusion, and altered expression of genes involved in critical cellular processes like DNA replication, cell cycle, and RNA metabolism.[12][13]

| Compound | Concentration | Number of Genes with Altered Expression | Primary Splicing Alteration | Reference |

| Risdiplam | 50 nM - 1000 nM | Up to 10,921 | Exon skipping and inclusion | [12] |

| Branaplam | 2 nM - 40 nM | Up to 2,187 | Exon inclusion | [12] |

In Huntington's disease patient-derived cells, branaplam demonstrated a dose-dependent reduction in both total and mutant HTT protein levels, with an IC50 consistently below 10 nM.[8]

| Compound | Target | Effect | IC50 | Reference |

| Branaplam | HTT protein | Reduction of total and mutant forms | < 10 nM | [8] |

Experimental Protocols

The analysis of RNA splicing modulator effects on gene expression relies on a variety of molecular biology techniques. Below are detailed methodologies for key experiments.

RNA Extraction and Quantification

Objective: To isolate high-quality total RNA from cells for downstream applications such as RT-qPCR and RNA-seq.

Protocol:

-

Cell Lysis: Wash cultured cells with ice-cold phosphate-buffered saline (PBS). Add a suitable lysis reagent (e.g., TRIzol) directly to the culture dish and homogenize by pipetting.

-

Phase Separation: Transfer the lysate to a microcentrifuge tube, add chloroform, and shake vigorously. Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add isopropanol (B130326) and incubate at room temperature to precipitate the RNA.

-

RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the RNA pellet with 75% ethanol.

-

Resuspension: Air-dry the pellet and resuspend in RNase-free water.

-

Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer.

The following diagram outlines the experimental workflow for RNA extraction.

Caption: Experimental workflow for RNA extraction.

Reverse Transcription Quantitative PCR (RT-qPCR) for Splicing Analysis

Objective: To quantify the relative abundance of different splice isoforms of a target gene.

Protocol:

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

-

Primer Design: Design primers that specifically amplify the different splice isoforms. For exon skipping/inclusion events, one primer can be designed in a constitutive exon upstream and the other in a constitutive exon downstream of the alternative exon. Isoform-specific primers can also be designed to span the unique exon-exon junctions.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green or probe-based master mix, the designed primers, and the synthesized cDNA.

-

Thermal Cycling: Perform the qPCR on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative abundance of each isoform using the ΔΔCt method, normalizing to a stable reference gene. The Percent Spliced In (PSI) can be calculated to represent the proportion of the transcript that includes the alternative exon.[14]

Western Blotting for Protein Isoform Analysis

Objective: To detect and quantify different protein isoforms produced as a result of alternative splicing.

Protocol:

-

Protein Extraction: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel via electrophoresis (SDS-PAGE).[15]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

Detection: Detect the protein bands using a chemiluminescent substrate or by fluorescence imaging.

-

Analysis: Quantify the band intensities using densitometry software to determine the relative abundance of the different protein isoforms.

Signaling Pathways

The effects of RNA splicing modulators can extend to the modulation of cellular signaling pathways, sometimes leading to off-target toxicities.

p53 Signaling Pathway and Branaplam-Induced Neuropathy

A clinical trial of branaplam for Huntington's disease was terminated due to the development of peripheral neuropathy in participants.[6][16] Subsequent studies revealed that this toxicity is linked to the activation of the p53 signaling pathway.[16] Branaplam treatment was shown to induce nucleolar stress in motor neurons, leading to p53 activation and the enhanced expression of the pro-apoptotic p53 target gene BBC3.[16][17] This ultimately results in the disruption of neurite integrity.[17]

The following diagram illustrates the proposed signaling pathway for branaplam-induced neurotoxicity.

Caption: Branaplam-induced p53-mediated neurotoxicity.

SMN2 Splicing Modulation by Risdiplam

Risdiplam's therapeutic effect in SMA is achieved through the specific modulation of SMN2 splicing. By promoting the inclusion of exon 7, it restores the production of functional SMN protein. This process involves the interaction of risdiplam with the SMN2 pre-mRNA and the core splicing machinery.

The following diagram depicts the signaling pathway of risdiplam's action on SMN2.

Caption: Risdiplam's mechanism of SMN2 splicing modulation.

Conclusion

RNA splicing modulators represent a powerful and innovative approach to treating genetic diseases by targeting gene expression at the level of pre-mRNA processing. As exemplified by branaplam and risdiplam, these small molecules can effectively alter splicing patterns to produce therapeutic benefits. However, their impact on the transcriptome can be widespread, leading to off-target effects and potential toxicities that require careful characterization. The experimental protocols and signaling pathways detailed in this guide provide a framework for the continued investigation and development of this promising class of drugs. A thorough understanding of their on- and off-target effects on gene expression is crucial for the design of safer and more effective RNA splicing-based therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Methods for Characterization of Alternative RNA Splicing | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Portico [access.portico.org]

- 11. magonlinelibrary.com [magonlinelibrary.com]

- 12. medicineinnovates.com [medicineinnovates.com]

- 13. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ASPCR - RNomics Platform [rnomics.med.usherbrooke.ca]

- 15. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 16. biorxiv.org [biorxiv.org]

- 17. researchgate.net [researchgate.net]

The Multifaceted Role of RNA Splicing Modulator 3 (RBM3) in Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RNA-binding Motif Protein 3 (RBM3) is a stress-responsive protein that has garnered significant attention for its pivotal roles in a multitude of cellular processes, including neuroprotection, cancer progression, and the general stress response.[1][2] Primarily known as a cold-shock protein, RBM3's functions extend to the intricate regulation of gene expression at the post-transcriptional level, particularly through the modulation of RNA splicing and translation.[3][4] This technical guide provides an in-depth exploration of the cellular pathways influenced by RBM3, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to serve as a comprehensive resource for the scientific community.

Core Functions of RBM3

RBM3 is a member of the glycine-rich RNA-binding protein family, characterized by the presence of an RNA recognition motif (RRM) that facilitates its interaction with various RNA molecules.[3] Its expression is notably induced by stressors such as hypothermia and hypoxia.[3] The primary functions of RBM3 revolve around its ability to modulate protein synthesis and prevent apoptosis, thereby promoting cell survival under adverse conditions.[1][5]

RBM3 in Cellular Signaling Pathways

RBM3 is a key player in several critical signaling cascades that govern cell fate, proliferation, and survival. Its influence is particularly prominent in the context of neuroprotection and cancer biology.

Neuroprotective Pathways

RBM3 has been demonstrated to be a crucial mediator of hypothermia-induced neuroprotection.[6] Its upregulation in neuronal cells confers resistance to apoptotic stimuli and promotes synaptic plasticity.

RBM3 has been shown to promote the activation of the PI3K/AKT signaling pathway. This pathway is a central regulator of cell survival, proliferation, and metabolism. Evidence suggests that RBM3 enhances the phosphorylation of AKT at Serine 473 and Threonine 308, leading to the activation of downstream pro-survival targets.[7][8] This activation is crucial for enhancing glucose metabolism and reducing apoptosis in skeletal muscle during cold exposure.[7][8]

In contrast to its activating role in the PI3K/AKT pathway, RBM3 often exerts an inhibitory effect on the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, JNK, and ERK.[9][10] Overexpression of RBM3 has been shown to suppress the activation of these stress-activated kinases, thereby protecting cells from apoptosis induced by various neurotoxins.[9][10]

Role in Cancer

The role of RBM3 in cancer is complex and appears to be context-dependent. In some cancers, such as prostate and epithelial ovarian cancer, high RBM3 expression is associated with a more favorable prognosis.[11][12] Conversely, in other malignancies like hepatocellular carcinoma, elevated RBM3 levels are linked to increased metastasis and poor outcomes.[13]

In prostate cancer, RBM3 has been shown to act as a tumor suppressor by modulating the alternative splicing of the cell surface adhesion receptor CD44.[7][9][11] RBM3 expression leads to the suppression of CD44 variant (CD44v8-v10) splicing and an increase in the standard CD44s isoform.[11] This shift in splicing attenuates the stem-cell-like properties of prostate cancer cells and reduces their tumorigenic potential.[7][9][11]

RBM3 as a Splicing Modulator

Beyond its influence on specific signaling pathways, RBM3 has a broader role in regulating RNA processing. A key mechanism through which RBM3 exerts its effects is by modulating alternative splicing.

Regulation of its Own Expression via a Poison Exon

RBM3 expression is, in part, regulated by a temperature-sensitive alternative splicing event within its own pre-mRNA.[3][13][14][15] Under normal physiological temperatures, a "poison exon" is included in the mature RBM3 mRNA.[3][13][14][15] This exon contains a premature termination codon, leading to the degradation of the mRNA transcript through nonsense-mediated decay (NMD).[3][13][14][15] During hypothermia, the inclusion of this poison exon is repressed, leading to the production of a stable and functional RBM3 protein.[3][13][14][15]

Quantitative Data on RBM3 Function

The functional consequences of RBM3 expression have been quantified in numerous studies. The following tables summarize key findings on the impact of RBM3 on cell viability and apoptosis.

| Cell Line | Condition | RBM3 Modulation | Effect on Cell Viability/Survival | Reference |

| PC12 | Oxygen-Glucose Deprivation | Overexpression | Increased from 89.14% to 95.25% | [1] |

| PC12 | Oxygen-Glucose Deprivation | Knockdown | Decreased from 89.53% to 81.31% | [1] |

| SH-SY5Y | Nitric Oxide Induced Stress | Overexpression | Increased from 66% to 84% | [16] |

| Cell Line | Condition | RBM3 Modulation | Effect on Apoptosis | Reference |

| PC12 | Oxygen-Glucose Deprivation | Overexpression | Reduced from 12.58% to 3.52% | [1] |

| SH-SY5Y | MPP+ Induced Neurotoxicity | Silencing | Aggravated apoptosis | [17] |

| Primary Neurons | Staurosporine Induced Apoptosis | Overexpression | Attenuated caspase-dependent apoptosis | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the function of RBM3.

Western Blot Analysis of RBM3 Protein Expression

This protocol outlines the steps for detecting and quantifying RBM3 protein levels in cell lysates.

Materials:

-

RIPA buffer

-

Protease inhibitor cocktail

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody against RBM3 (e.g., rabbit polyclonal, diluted 1:1000)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Lyse cells in ice-cold RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Separate proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-RBM3 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Perform densitometric analysis to quantify RBM3 protein levels relative to a loading control (e.g., β-actin).

Quantitative Real-Time PCR (qRT-PCR) for RBM3 mRNA Expression

This protocol describes the quantification of RBM3 mRNA levels.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for RBM3 and a reference gene (e.g., 18S rRNA)

Procedure:

-

RNA Isolation: Extract total RNA from cells or tissues.

-

cDNA Synthesis: Reverse transcribe RNA into cDNA.

-

qPCR: Perform quantitative PCR using SYBR Green master mix and specific primers for RBM3 and a reference gene.

-

Data Analysis: Calculate the relative expression of RBM3 mRNA using the ΔΔCt method.

siRNA-mediated Knockdown of RBM3

This protocol details the procedure for reducing RBM3 expression using small interfering RNA.

Materials:

-

siRNA targeting RBM3 and a non-targeting control siRNA

-

Lipofectamine RNAiMAX or a similar transfection reagent

-

Opti-MEM reduced-serum medium

Procedure:

-

Cell Seeding: Seed cells to be 30-50% confluent at the time of transfection.

-

Transfection Complex Formation: Dilute siRNA and transfection reagent separately in Opti-MEM, then combine and incubate to form complexes.

-

Transfection: Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.

-

Validation: Verify knockdown efficiency by qRT-PCR and/or Western blotting.

Apoptosis Assays

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[12][18][19][20][21]

Materials:

-

Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, and DEVD-pNA substrate)

Procedure:

-

Cell Lysis: Lyse cells to release cytoplasmic proteins.

-

Assay Reaction: Incubate the cell lysate with the DEVD-pNA substrate.

-

Measurement: Measure the absorbance at 405 nm, which is proportional to the amount of pNA released and thus to the caspase-3 activity.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[22][23][24][25]

Materials:

-

TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

-

Paraformaldehyde for cell fixation

-

Permeabilization solution (e.g., Triton X-100)

Procedure:

-

Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize to allow entry of the labeling reagents.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs.

-

Detection: Visualize the incorporated label using fluorescence microscopy or flow cytometry.

Conclusion

RNA Splicing Modulator 3 is a protein with diverse and critical functions in cellular homeostasis and stress response. Its roles in neuroprotection and cancer are of particular interest for therapeutic development. A thorough understanding of the cellular pathways it modulates, including the PI3K/AKT and MAPK signaling cascades, and its function as a splicing regulator, is essential for harnessing its therapeutic potential. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the intricate biology of RBM3.

References

- 1. Stress-Response Protein RBM3 Attenuates the Stem-like Properties of Prostate Cancer Cells by Interfering with CD44 Variant Splicing | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 2. Rbm3 deficiency leads to transcriptome-wide splicing alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HNRNPH1 regulates the neuroprotective cold-shock protein RBM3 expression through poison exon exclusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RNA binding motif protein 3 (RBM3) promotes protein kinase B (AKT) activation to enhance glucose metabolism and reduce apoptosis in skeletal muscle of mice under acute cold exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Real-time quantitative PCR (qRT-PCR) [bio-protocol.org]

- 6. The RNA-binding protein RBM3 is involved in hypothermia induced neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. RBM3 - Wikipedia [en.wikipedia.org]

- 9. Stress-response protein RBM3 attenuates the stem-like properties of prostate cancer cells by interfering with CD44 variant splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. biogot.com [biogot.com]

- 13. HNRNPH1 regulates the neuroprotective cold‐shock protein RBM3 expression through poison exon exclusion | The EMBO Journal [link.springer.com]

- 14. ASO targeting RBM3 temperature‐controlled poison exon splicing prevents neurodegeneration in vivo | EMBO Molecular Medicine [link.springer.com]

- 15. ASO targeting RBM3 temperature‐controlled poison exon splicing prevents neurodegeneration in vivo | EMBO Molecular Medicine [link.springer.com]

- 16. mcgill.ca [mcgill.ca]

- 17. raybiotech.com [raybiotech.com]

- 18. abcam.com [abcam.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. mpbio.com [mpbio.com]

- 21. clyte.tech [clyte.tech]

- 22. info.gbiosciences.com [info.gbiosciences.com]

- 23. Technical Notes: Detection of Apoptosis with Double Labeling: TUNEL and Active Caspase-3: R&D Systems [rndsystems.com]

- 24. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. docs.aatbio.com [docs.aatbio.com]

Identifying Novel Targets of RNA Splicing Modulator 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and strategies for identifying novel targets of "RNA Splicing Modulator 3," a compound with demonstrated activity in modulating RNA splicing. Given the limited publicly available data on the specific targets of this compound (also referred to as compound 236)[1][2][3], this document outlines established experimental and computational workflows that can be employed to elucidate its mechanism of action, identify its direct and indirect molecular targets, and explore its therapeutic potential.

Introduction to this compound